1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide
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Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N8O2 and its molecular weight is 442.483. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research efforts have been concentrated on the synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives, which exhibit a wide range of biological activities. The synthesis involves various chemical reactions that yield novel fused heterobicycles and pyrazolopyrimidines, providing a foundation for further pharmacological studies (Karthikeyan et al., 2014), (Rahmouni et al., 2016).
Biological Evaluation
Several studies have focused on the biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives as anticancer and anti-inflammatory agents. These compounds have been assessed for their cytotoxicity against various cancer cell lines and their ability to inhibit enzymes such as 5-lipoxygenase, contributing to the understanding of their potential therapeutic applications (Rahmouni et al., 2016).
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrazolopyrimidine derivatives. These studies have synthesized new compounds and evaluated their antibacterial activity, demonstrating the potential of such derivatives in combating microbial infections (Rahmouni et al., 2014).
Novel Applications
Further investigations have led to the discovery of novel applications for pyrazolo[3,4-d]pyrimidine derivatives, including their role as inhibitors of specific enzymes or receptors involved in various diseases. This research contributes to the development of new therapeutic agents based on the structural modification and functionalization of pyrazolopyrimidine cores (Elworthy et al., 1997).
Properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O2/c32-22-7-6-19(28-29-22)17-4-1-2-5-18(17)27-23(33)16-8-12-30(13-9-16)20-14-21(25-15-24-20)31-11-3-10-26-31/h1-7,10-11,14-16H,8-9,12-13H2,(H,27,33)(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQPHWIBZUXPNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.